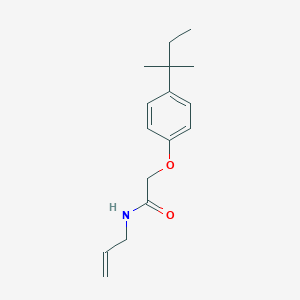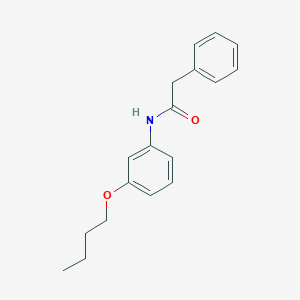
N-(3-butoxyphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxyphenyl)-2-phenylacetamide, also known as Bupicomide, is a chemical compound that has gained attention in recent years due to its potential applications in the field of scientific research. Bupicomide is a white crystalline powder that is soluble in organic solvents and is synthesized through a multistep process. In
Applications De Recherche Scientifique
N-(3-butoxyphenyl)-2-phenylacetamide has potential applications in the field of scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-butoxyphenyl)-2-phenylacetamide has also been found to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of N-(3-butoxyphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-butoxyphenyl)-2-phenylacetamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo. N-(3-butoxyphenyl)-2-phenylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-butoxyphenyl)-2-phenylacetamide in lab experiments is that it exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Another advantage is that it exhibits antitumor activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of using N-(3-butoxyphenyl)-2-phenylacetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for research on N-(3-butoxyphenyl)-2-phenylacetamide. One direction is to further investigate its mechanism of action in order to optimize its use in drug development. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases. Additionally, research could be done to investigate the potential side effects of N-(3-butoxyphenyl)-2-phenylacetamide and to develop strategies to mitigate these side effects.
Méthodes De Synthèse
N-(3-butoxyphenyl)-2-phenylacetamide is synthesized through a multistep process that involves the reaction of 3-butoxyaniline with 2-bromoacetophenone in the presence of a base to form 3-butoxy-N-(2-bromoacetophenyl)aniline. This intermediate is then reacted with phenylmagnesium bromide in the presence of a catalyst to form N-(3-butoxyphenyl)-2-phenylacetamide.
Propriétés
Nom du produit |
N-(3-butoxyphenyl)-2-phenylacetamide |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(3-butoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-3-12-21-17-11-7-10-16(14-17)19-18(20)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,19,20) |
Clé InChI |
YORLAHSPIVZDRM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
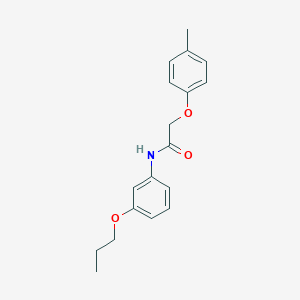
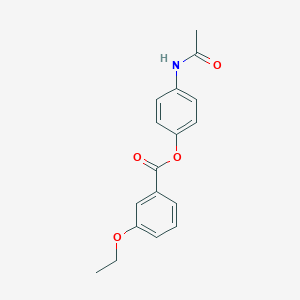
![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)
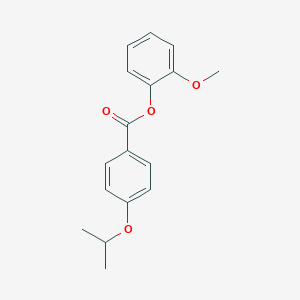
![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)

![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
